molecular formula C14H17BrClNS B14313371 3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride CAS No. 114076-91-4

3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride

Cat. No.: B14313371
CAS No.: 114076-91-4
M. Wt: 346.7 g/mol
InChI Key: WHDKBFOAKCPZKM-UHFFFAOYSA-M
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Description

3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride is an organic compound with the molecular formula C14H17BrClNS. It is a quinolinium derivative, characterized by the presence of a bromine atom, a butylsulfanyl group, and a quinolinium core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-Bromoquinoline: Lacks the butylsulfanyl group and quaternary nitrogen.

    1-Butyl-3-methylquinolinium chloride: Lacks the bromine atom and butylsulfanyl group.

    3-Bromo-1-methylquinolinium chloride: Lacks the butylsulfanyl group.

Uniqueness

3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride is unique due to the combination of its bromine atom, butylsulfanyl group, and quaternary nitrogen, which confer specific chemical reactivity and potential biological activity .

Properties

CAS No.

114076-91-4

Molecular Formula

C14H17BrClNS

Molecular Weight

346.7 g/mol

IUPAC Name

3-bromo-1-(butylsulfanylmethyl)quinolin-1-ium;chloride

InChI

InChI=1S/C14H17BrNS.ClH/c1-2-3-8-17-11-16-10-13(15)9-12-6-4-5-7-14(12)16;/h4-7,9-10H,2-3,8,11H2,1H3;1H/q+1;/p-1

InChI Key

WHDKBFOAKCPZKM-UHFFFAOYSA-M

Canonical SMILES

CCCCSC[N+]1=CC(=CC2=CC=CC=C21)Br.[Cl-]

Origin of Product

United States

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